3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a fluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the fluorination of a precursor compound. One common method involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor . The reaction is carried out in anhydrous acetonitrile (MeCN) and monitored by NMR spectroscopy to ensure the formation of the desired fluorinated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor: Used for the fluorination of precursor compounds.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Another fluorinated pyrazine derivative with similar applications.
3-Fluoropyrazolo[1,5-a]pyridine: A related compound with a different ring structure but similar fluorination.
Uniqueness
3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships.
Properties
Molecular Formula |
C7H10FN3 |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-(fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H10FN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-3,5H2 |
InChI Key |
AVMRSANLQQGAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)CF)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.